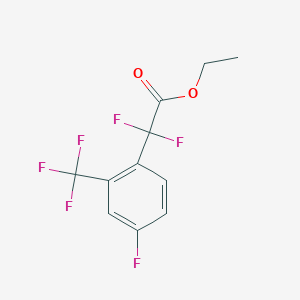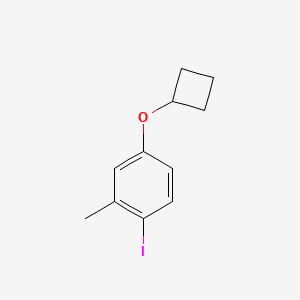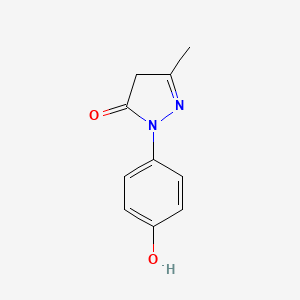![molecular formula C10H7BrF3NO2 B12092954 7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine](/img/structure/B12092954.png)
7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine is a chemical compound with the molecular formula C10H7BrF3NO2. It is characterized by the presence of a bromine atom, an ethoxy group, and a trifluoromethyl group attached to a furo[3,2-c]pyridine ring system
Métodos De Preparación
The synthesis of 7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine involves several steps. One common method includes the regioselective deprotonation at specific positions followed by trapping with appropriate reagents . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Specific details on the industrial synthesis are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Cyclocondensation Reactions: It can participate in cyclocondensation reactions, forming more complex ring systems.
Common reagents used in these reactions include lithium diisopropylamide (LDA) for deprotonation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives may be studied for their biological activity and potential use in drug development.
Medicine: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals.
Industry: It may be used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and derivative used .
Comparación Con Compuestos Similares
Similar compounds to 7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine include other trifluoromethyl-substituted pyridines and furo[3,2-c]pyridine derivatives. These compounds share structural similarities but may differ in their reactivity and applications. For example, chloro-bis(trifluoromethyl)pyridine is another compound with similar properties but different reactivity due to the presence of chlorine instead of bromine .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block in synthetic chemistry and a candidate for further research in biology and medicine.
Propiedades
Fórmula molecular |
C10H7BrF3NO2 |
|---|---|
Peso molecular |
310.07 g/mol |
Nombre IUPAC |
7-bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine |
InChI |
InChI=1S/C10H7BrF3NO2/c1-2-16-6-4-17-8-5(11)3-15-9(7(6)8)10(12,13)14/h3-4H,2H2,1H3 |
Clave InChI |
QVKAGLQEMIEAFA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=COC2=C1C(=NC=C2Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(3-Bromopropoxy)ethyl]benzene](/img/structure/B12092882.png)






![N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2-fluorobenzamide](/img/structure/B12092932.png)
![Trisodium;[2,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B12092939.png)


![tetrahydro-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furanyl]-2H-pyran](/img/structure/B12092964.png)
![2,5-Dioxaspiro[3.5]nonan-8-amine](/img/structure/B12092969.png)
